molecular formula C35H40N4O6 B1235334 methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate CAS No. 19792-68-8

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

Cat. No. B1235334
CAS RN: 19792-68-8
M. Wt: 612.7 g/mol
InChI Key: UWZUXDQSJUVVTL-FLZZTMJYSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrrole and pyridine derivatives involves multiple steps, including the use of non-nucleophilic bases and electron-deficient alkenes for cycloaddition reactions, as shown in the preparation of highly functionalized azabicyclo[3.2.1]octane moieties (Rumbo et al., 1996).
  • Specific methyl and phenylmethyl ester derivatives were synthesized from acetoacetic esters, leading to various heterocyclic systems (Selič et al., 1997).
  • A one-pot synthesis method was employed for methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of pyrrole synthesis (Galenko et al., 2015).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, was determined using single-crystal X-ray analysis, highlighting the importance of precise structural determination methods in complex organic compounds (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

  • The reactivity and transformation of pyrrole and pyridine derivatives involve processes such as cyclization, hydrolysis, and formylation, contributing to the synthesis of novel heterocyclic compounds (Kazembe & Taylor, 1980).
  • Complex reactions, such as the thermolysis of specific pyrrole diones leading to the formation of pyrazolooxazines, showcase the dynamic chemical behavior of these compounds (Zhulanov et al., 2017).

Physical Properties Analysis

  • The study of the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine provided insights into its thermodynamic properties and stability, which are crucial aspects of understanding the physical characteristics of similar organic compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

  • The efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives highlights the diverse chemical properties and potential applications of pyrrole-based compounds (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of complex pyrrole derivatives. Velikorodov et al. (2011) discuss the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, showcasing the intricate chemical reactions involved in creating similar compounds Velikorodov, Kuanchalieva, & Ionova, 2011.
  • Uršič et al. (2010) describe the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, a new triazafulvalene system, indicating the compound's role in generating novel triazafulvalene derivatives Uršič, Svete, & Stanovnik, 2010.

Applications in Organic Chemistry and Catalysis

  • Dawadi and Lugtenburg (2011) focus on the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, highlighting the compound's utility in creating a variety of pyrrole systems Dawadi & Lugtenburg, 2011.
  • Galenko et al. (2015) discuss the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, underscoring the compound's potential in catalysis and synthetic applications Galenko, Tomashenko, Khlebnikov, & Novikov, 2015.

Development of Novel Heterocyclic Systems

properties

IUPAC Name

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUXDQSJUVVTL-FLZZTMJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

CAS RN

19792-68-8
Record name Bilirubin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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